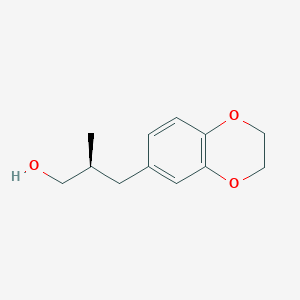
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol, also known as MDBP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDBP is a chiral molecule, which means that it exists in two mirror-image forms, with only one of them being biologically active. In
作用机制
The exact mechanism of action of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to act on the GABAergic system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By modulating GABA receptors, (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol may alter the balance of excitation and inhibition in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and antinociceptive properties. Additionally, (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This may also contribute to its therapeutic effects.
实验室实验的优点和局限性
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is that it is a chiral molecule, which means that it exists in two mirror-image forms. This can complicate experiments as only one of the enantiomers is biologically active.
未来方向
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has shown promising therapeutic potential, and there are several future directions for research. One area of interest is the development of more efficient synthesis methods for (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol. This will enable the development of more targeted therapies for various diseases. Finally, more research is needed to explore the potential of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol in the treatment of other diseases, such as depression and anxiety.
Conclusion:
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases. It acts on the GABAergic system by modulating the activity of GABA receptors. (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been found to have anticonvulsant, antinociceptive, and anticancer properties. While there are several advantages to working with (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol in lab experiments, its chiral nature can complicate experiments. Future research directions for (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol include the development of more efficient synthesis methods, further understanding of its mechanism of action, and exploration of its potential in the treatment of other diseases.
合成方法
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and boron trifluoride etherate. The final step involves the resolution of the racemic mixture to obtain the active enantiomer.
科学研究应用
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to have anticancer properties by inducing apoptosis in cancer cells. (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol has been found to have antinociceptive properties, making it a potential treatment for pain.
属性
IUPAC Name |
(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSFFHBBPUWDE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCCO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)
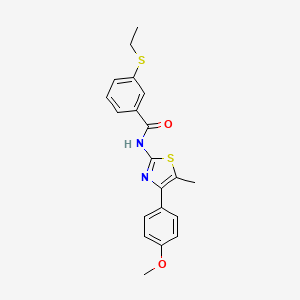
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)
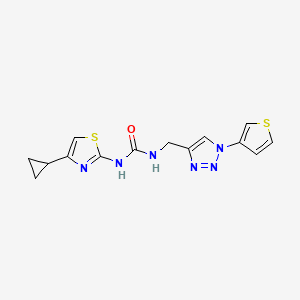
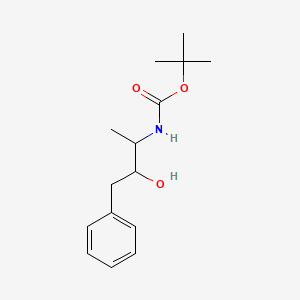
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
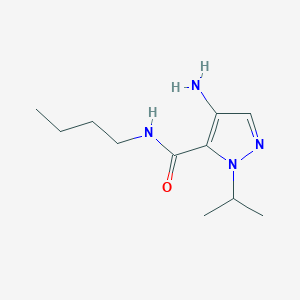
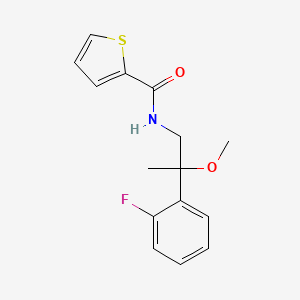
![3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2635121.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635122.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)